molecular formula C17H21N3O B12777828 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- CAS No. 109251-79-8

3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl-

Katalognummer: B12777828
CAS-Nummer: 109251-79-8
Molekulargewicht: 283.37 g/mol
InChI-Schlüssel: KCKKRVFJCMEJRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- is a heterocyclic compound with a pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyridazinone ring, along with the piperidyl and phenyl substituents, contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a hydrazine derivative with a diketone, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale .

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents. Examples include:

  • 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-5-phenyl-
  • 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-7-phenyl-
  • 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-8-phenyl-

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s particular arrangement of functional groups can lead to unique interactions with molecular targets, making it valuable for specific applications.

Eigenschaften

109251-79-8

Molekularformel

C17H21N3O

Molekulargewicht

283.37 g/mol

IUPAC-Name

4-methyl-2-(1-methylpiperidin-4-yl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C17H21N3O/c1-13-12-16(14-6-4-3-5-7-14)18-20(17(13)21)15-8-10-19(2)11-9-15/h3-7,12,15H,8-11H2,1-2H3

InChI-Schlüssel

KCKKRVFJCMEJRR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN(C1=O)C2CCN(CC2)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.